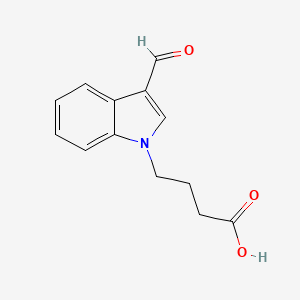

4-(3-formyl-1H-indol-1-yl)butanoic acid

Descripción

4-(3-Formyl-1H-indol-1-yl)butanoic acid is a heterocyclic compound featuring an indole core substituted with a formyl group at position 3 and a butanoic acid side chain at position 1. The indole scaffold is widely recognized for its role in medicinal chemistry, particularly in anticancer and antioxidant drug development. This compound’s structural features make it a candidate for further pharmacological exploration, though its specific applications remain understudied in the provided evidence.

Propiedades

IUPAC Name |

4-(3-formylindol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-9-10-8-14(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQDVTDPTCDCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 4-(3-formyl-1H-indol-1-yl)butanoic acid, the formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by formylation and the introduction of the butanoic acid chain. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-formyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(3-carboxy-1H-indol-1-yl)butanoic acid.

Reduction: 4-(3-hydroxymethyl-1H-indol-1-yl)butanoic acid.

Substitution: Various halogenated, nitrated, or sulfonated indole derivatives.

Aplicaciones Científicas De Investigación

4-(3-formyl-1H-indol-1-yl)butanoic acid has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-(3-formyl-1H-indol-1-yl)butanoic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity . The butanoic acid chain can influence the compound’s solubility and bioavailability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole Cores

4-[2-Formyl-5-(Hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid (Compound 23, )

- Structure: Pyrrole ring substituted with formyl (position 2) and hydroxymethyl (position 5) groups, linked to a butanoic acid chain.

- Comparison: The pyrrole core (vs. Both compounds share the butanoic acid moiety, suggesting similar solubility profiles. However, the hydroxymethyl group in Compound 23 may enhance hydrophilicity compared to the target compound’s formyl group.

- Source: Isolated from Rehmannia glutinosa, a plant with immunomodulatory properties .

4-[Formyl-5-(Hydroxymethyl)-1H-pyrrol-1-yl]butanoic Acid (Compound 10, )

- Structure : Similar to Compound 23 but lacks the position-2 formyl group.

- Comparison: The absence of a second substituent simplifies reactivity compared to the target compound.

Indole-Based Analogues

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4, )

- Structure: Indole substituted with a conjugated enone system at position 3.

- Comparison: The enone group enhances planarity and conjugation, making it a key intermediate for anticancer drugs. The target compound’s formyl group may offer different reactivity for derivatization . Synthesized via optimized condensation reactions, contrasting with the butanoic acid chain’s synthetic pathways.

4-(5-Butyloxy-1H-indol-3-yl)butanoic Acid (Compound 26, )

- Structure: Indole with a butyloxy group (position 5) and butanoic acid chain (position 3).

Functional Group and Bioactivity Comparison

Key Observations :

- Indole vs. Pyrrole : Indole derivatives generally exhibit stronger aromatic interactions, enhancing binding to biological targets like enzymes or DNA. Pyrrole analogues may prioritize solubility and antioxidant effects.

- Substituent Effects : Formyl groups (target compound) enable condensation reactions, while alkyl chains (e.g., butyloxy in Compound 26) enhance lipophilicity for membrane penetration.

- Synthetic Accessibility : The target compound’s formylation may require specialized reagents (e.g., Vilsmeier-Haack conditions) compared to simpler alkylation or oxidation steps in analogues.

Q & A

Q. What are the optimal synthetic routes for 4-(3-formyl-1H-indol-1-yl)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) formylation at the indole 3-position and (2) coupling with a butanoic acid moiety .

- Formylation : Adapted from Vilsmeier-Haack conditions (e.g., using POCl₃ and DMF) or direct formylation of indole derivatives via acetic acid/sodium acetate-mediated reactions .

- Coupling : Alkylation or nucleophilic substitution reactions, such as reacting 3-formylindole with bromobutanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).

- Yield Optimization : Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly affect yields. Lower temperatures reduce side reactions like over-oxidation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies formyl (δ ~9.8–10.2 ppm) and carboxylic acid (δ ~12 ppm) groups. NOESY confirms spatial proximity of the formyl and indole NH .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₁NO₃; theoretical [M+H]⁺ = 238.0844).

- X-ray Crystallography : Resolves bond angles and confirms the planar indole-formyl system .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the compound’s reactivity in nucleophilic substitutions?

The 3-formyl group deactivates the indole ring via conjugation, directing electrophiles to the 5-position. This effect is critical in:

- Peptide Coupling : The carboxylic acid reacts selectively with amines (e.g., EDC/HOBt activation), while the formyl group remains inert unless reduced to a hydroxymethyl intermediate .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the indole 5-position requires Pd catalysts (e.g., Pd(PPh₃)₄) due to reduced electron density .

- Contradictions : Conflicting reports on formyl stability under basic conditions suggest pH-dependent hydrolysis; buffered systems (pH 7–8) mitigate degradation .

Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Target Validation : Use isoform-specific assays (e.g., kinase panels) to distinguish off-target effects. For example, the butanoic acid moiety may chelate metal ions in metalloenzymes, while the indole core interacts with hydrophobic pockets .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 4-(3-methyl-1H-indol-1-yl)butanoic acid) to isolate contributions of the formyl group.

- Metabolic Stability : Assess hepatic microsome clearance to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase) by simulating hydrogen bonds between the carboxylic acid and Lys745 .

- MD Simulations : GROMACS simulations reveal dynamic interactions, such as indole ring flipping in GPCR binding sites (e.g., 5-HT₂A receptors) .

- Machine Learning : QSAR models trained on indole derivatives predict IC₅₀ values for untested targets .

Methodological Considerations

Q. What experimental designs mitigate challenges in solubility and stability during biological assays?

Q. How do steric and electronic effects of the butanoic acid chain impact protein binding?

- Chain Length : Shorter chains (e.g., propanoic acid) reduce hydrophobic interactions, while longer chains (pentanoic acid) increase non-specific binding.

- Conformational Analysis : Rotatable bonds in the butanoic acid linker allow adaptation to binding pockets, as shown in SAR studies of kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.